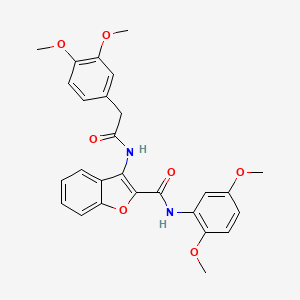

N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide

Beschreibung

BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O7/c1-32-17-10-12-21(33-2)19(15-17)28-27(31)26-25(18-7-5-6-8-20(18)36-26)29-24(30)14-16-9-11-22(34-3)23(13-16)35-4/h5-13,15H,14H2,1-4H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFFCBQXAAEURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Formula

- Molecular Formula: C20H25N1O5

- Molecular Weight: 359.4 g/mol

Structural Features

The compound features a benzofuran core with multiple methoxy groups, which may influence its biological properties. The presence of the acetamido group and the dimethoxyphenyl substituents are significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs demonstrate effective antibacterial activity against various strains of bacteria, including E. coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 0.23 to 0.70 mg/mL, indicating potent activity against specific pathogens .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor interaction. For example, docking studies have revealed that certain derivatives form hydrogen bonds with key residues in bacterial enzymes, such as MurB in E. coli, which is crucial for peptidoglycan synthesis . This interaction stabilizes the enzyme-inhibitor complex and inhibits bacterial growth.

Antiviral Activity

Preliminary studies suggest potential antiviral properties for compounds in this class. N-Heterocycles similar to the compound of interest have shown activity against various viruses, including hepatitis C and influenza strains. The exact mechanisms are still under investigation but may involve interference with viral replication processes .

Case Studies

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions that include:

- Formation of the benzofuran ring.

- Introduction of methoxy groups via methylation.

- Acetamido substitution through acylation reactions.

Optimization of reaction conditions is crucial to enhance yield and purity during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.